An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-Fluoro-5-methylindoline
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 6-Fluoro-5-methylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Fluoro-5-methylindoline. In the absence of direct experimental spectra in publicly available literature, this guide leverages established principles of NMR spectroscopy, substituent effect analysis, and comparative data from structurally related indoline and indole derivatives to provide a robust and scientifically grounded prediction. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are working with or synthesizing substituted indolines. The guide also outlines a comprehensive experimental protocol for the acquisition of high-quality 1H and 13C NMR spectra for this class of compounds.
Introduction: The Significance of Substituted Indolines
Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. The strategic placement of substituents on the indoline ring system allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The specific compound of interest, 6-Fluoro-5-methylindoline, incorporates a fluorine atom and a methyl group on the benzene ring, modifications known to significantly impact molecular interactions and metabolic fate. Accurate characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for unambiguous structure elucidation in solution.
Predicted 1H and 13C NMR Chemical Shifts of 6-Fluoro-5-methylindoline
The following tables summarize the predicted 1H and 13C NMR chemical shifts for 6-Fluoro-5-methylindoline. These predictions are based on the analysis of substituent effects and comparison with known data for related indoline structures. The numbering convention used for the indoline ring is shown in Figure 1.
Table 1: Predicted 1H NMR Chemical Shifts for 6-Fluoro-5-methylindoline in CDCl3
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |
| H-1 (NH) | 3.5 - 4.5 | br s | - | Dependent on concentration and solvent. |
| H-2 (CH2) | ~3.0 - 3.2 | t | J = ~8.0 | Aliphatic methylene adjacent to nitrogen. |
| H-3 (CH2) | ~3.5 - 3.7 | t | J = ~8.0 | Benzylic methylene. |
| H-4 | ~6.8 - 7.0 | d | 4JH-F = ~8.0 | Aromatic proton ortho to the fluorine, showing coupling to fluorine. |
| H-7 | ~6.6 - 6.8 | s | - | Aromatic proton deshielded by the adjacent nitrogen. |
| 5-CH3 | ~2.2 - 2.4 | s | - | Methyl group on the aromatic ring. |
Table 2: Predicted 13C NMR Chemical Shifts for 6-Fluoro-5-methylindoline in CDCl3
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~47 - 49 | Aliphatic carbon adjacent to nitrogen. |
| C-3 | ~29 - 31 | Aliphatic carbon in the five-membered ring. |
| C-3a | ~128 - 130 | Aromatic quaternary carbon. |
| C-4 | ~110 - 112 (d, 2JC-F = ~20 Hz) | Aromatic carbon ortho to fluorine, showing coupling. |
| C-5 | ~120 - 122 (d, 3JC-F = ~5 Hz) | Aromatic carbon meta to fluorine, bearing the methyl group. |
| C-6 | ~158 - 162 (d, 1JC-F = ~240 Hz) | Aromatic carbon directly attached to fluorine. |
| C-7 | ~115 - 117 | Aromatic carbon. |
| C-7a | ~150 - 152 | Aromatic quaternary carbon adjacent to nitrogen. |
| 5-CH3 | ~15 - 17 | Methyl carbon. |
Scientific Rationale for Predicted Chemical Shifts
The prediction of the 1H and 13C NMR chemical shifts for 6-Fluoro-5-methylindoline is grounded in the fundamental principles of how molecular structure influences the magnetic environment of atomic nuclei. The electron-donating and -withdrawing effects of the substituents, as well as the inherent electronic properties of the indoline scaffold, are the primary determinants of the observed chemical shifts.
The Indoline Scaffold
The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The aliphatic protons at C-2 and C-3 typically resonate in the upfield region of the 1H NMR spectrum. The aromatic protons and carbons are influenced by the electron-donating nature of the nitrogen atom.
Substituent Effects on the Aromatic Ring
-
Fluorine at C-6: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating mesomeric effect (+M). The +M effect primarily influences the ortho and para positions, while the -I effect influences all nearby atoms. In the case of the 13C NMR spectrum, the carbon directly attached to the fluorine (C-6) will experience a significant downfield shift due to the large one-bond carbon-fluorine coupling (1JC-F) constant, typically around 240-250 Hz. The ortho carbon (C-5 and C-7) and meta carbon (C-4) will also show smaller couplings to the fluorine. In the 1H NMR spectrum, the proton at C-4 will exhibit a through-space coupling to the fluorine (4JH-F).
-
Methyl Group at C-5: The methyl group is a weak electron-donating group through both inductive (+I) and hyperconjugation effects. This will lead to a slight shielding (upfield shift) of the aromatic protons and carbons, particularly at the ortho and para positions relative to the methyl group. The proton signal for the methyl group itself is expected to appear as a singlet in the typical aliphatic region.
Comparative Analysis with Related Structures
While direct data for 6-Fluoro-5-methylindoline is unavailable, data from similar structures can provide valuable insights. For instance, the 1H-NMR spectrum of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one shows the methyl group protons at δ 2.35 (s, 3H) and the methylene protons (H-3) at δ 3.81 (s, 2H).[1] The presence of the C-2 carbonyl and the N-aryl substituent in this analogue significantly alters the electronic environment compared to the parent 6-Fluoro-5-methylindoline. The carbonyl group is electron-withdrawing, which would deshield the adjacent protons. The N-aryl group would also have a significant electronic and anisotropic effect. Therefore, the chemical shifts for the H-2 and H-3 protons in 6-Fluoro-5-methylindoline are predicted to be further upfield than in this analogue.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality 1H and 13C NMR spectra of 6-Fluoro-5-methylindoline, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of 6-Fluoro-5-methylindoline is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for most organic molecules, including indolines. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used if solubility is an issue.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal set to 0.00 ppm. Modern NMR spectrometers can also reference the residual solvent peak.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
-
-
13C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).
-
Temperature: 298 K.
-
2D NMR Experiments
To aid in the unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons.
Visualization of Key Relationships
The following diagrams illustrate the key structural features and the expected NMR correlations for 6-Fluoro-5-methylindoline.
Figure 1: Structure and numbering of 6-Fluoro-5-methylindoline.
Figure 2: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR chemical shifts for 6-Fluoro-5-methylindoline. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, a reliable set of predicted chemical shifts has been generated to guide researchers in the characterization of this and related substituted indolines. The detailed experimental protocol further equips scientists with the necessary methodology to acquire high-quality NMR data for their own synthesized compounds. As with any predictive work, experimental verification remains the gold standard, and it is our hope that this guide will facilitate the future acquisition and publication of the definitive NMR data for this important chemical entity.
References
-
Cruz-López, O., Gallo, M. A., Espinosa, A., & Campos, J. M. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185–188. [Link]
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses-Developments and Applications. IntechOpen. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
-
de Oliveira, R. B., da Silva, A. C., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & Barbe, J. (2011). Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties. Molecules, 16(12), 10074–10087. [Link]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]
